molecular formula C18H23ClN2O3 B7985091 [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7985091
M. Wt: 350.8 g/mol
InChI Key: QGKOXLMFMBWRCL-INIZCTEOSA-N
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Description

This compound is a chiral carbamate derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group at the (S)-configured position and a cyclopropyl-carbamic acid benzyl ester moiety. Its molecular formula is C₁₈H₂₃ClN₂O₃, with a molecular weight of ~350.84 g/mol (based on stereoisomer data from ). The benzyl ester enhances lipophilicity, which may influence membrane permeability in biological systems .

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-11-17(22)20-10-4-7-16(12-20)21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKOXLMFMBWRCL-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetylation of the Piperidine Core

The Boc-protected intermediate undergoes deprotection using trifluoroacetic acid (TFA) in DCM, followed by chloroacetylation with 2-chloroacetyl chloride. Key conditions include:

  • Solvent : Anhydrous THF or acetonitrile

  • Base : TEA or N,N-diisopropylethylamine (DIPEA)

  • Temperature : 0°C to room temperature
    Reaction monitoring via thin-layer chromatography (TLC) typically confirms completion within 2–4 hours.

Benzyl Esterification

The final esterification employs benzyl bromide under basic conditions. Two optimized protocols are widely used:

Method Conditions Yield Purity (HPLC)
Triethylamine/THF20°C, 2 hours, stoichiometric TEA78%95.2%
Potassium Carbonate/AcetoneReflux (56°C), 16 hours, excess K₂CO₃85%97.8%

The potassium carbonate method, though longer, provides superior yield and purity due to reduced racemization risks under reflux. Post-reaction workup involves extraction with ethyl acetate, sequential washes with acidic and basic aqueous solutions, and drying over anhydrous MgSO₄. Silica gel chromatography (hexane:ethyl acetate = 6:1) isolates the product with >98% enantiomeric excess (ee).

Stereochemical Control and Optimization

Chiral Resolution Techniques

The (S)-configuration at the piperidine ring is preserved using chiral auxiliaries or asymmetric catalysis. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, while X-ray crystallography confirms absolute configuration.

Reaction Parameter Screening

Design of Experiments (DoE) identifies critical factors affecting yield and ee:

  • Temperature : Lower temperatures (0–5°C) favor ee retention but slow reaction kinetics.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate carbamate formation but increase epimerization risks.

  • Catalyst Loading : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enable late-stage functionalization but require rigorous oxygen exclusion.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 5.19 (s, 2H, benzyl CH₂), 4.21 (m, 1H, piperidine H3), and 1.45–1.52 (m, 4H, cyclopropane CH₂).

  • HRMS (ESI+) : Calculated for C₁₈H₂₂ClN₂O₃ [M+H]⁺: 349.1315; Found: 349.1318.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms purity ≥98%. Chiral HPLC further verifies enantiopurity using a Daicel Chiralpak IG column (hexane:isopropanol = 85:15).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Key adaptations include:

  • Automated Temperature Control : Maintains −5°C during chloroacetylation to prevent thermal degradation.

  • In-Line Analytics : Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time.

  • Solvent Recycling : Hexane/ethyl acetate mixtures are recovered via distillation, reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Piperidine/Pyrrolidine Substitutions

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Piperidine 2-Chloro-acetyl C₁₈H₂₃ClN₂O₃ ~350.84 Electrophilic reactivity; potential GPCR modulation
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4) Pyrrolidine 2-Chloro-acetyl C₁₇H₂₁ClN₂O₃ 344.82 Smaller ring (5-membered); higher ring strain; altered target binding
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1354019-57-0) Piperidine 2-Hydroxy-ethyl C₁₈H₂₄N₂O₄ 318.42 Reduced reactivity (hydroxyl vs. chloro); improved solubility

Key Differences :

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and steric interactions. Piperidine derivatives may exhibit better metabolic stability .
  • Substituent Effects : The chloro-acetyl group enhances electrophilicity for covalent interactions, whereas the hydroxy-ethyl group increases polarity and hydrogen-bonding capacity .

Stereoisomeric Comparisons

Compound Name Stereochemistry Molecular Weight (g/mol) Biological Relevance
This compound (S)-configured ~350.84 Potential enantioselective binding to chiral targets (e.g., GPCRs)
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1354015-11-4) (R)-configured 350.84 May exhibit divergent pharmacokinetics or receptor affinity

Implications : Enantiomers often differ in biological activity. For example, GPCR ligands in (e.g., SR140333, SR142801) show stereospecific binding, suggesting the (S)-isomer of the target compound could have unique pharmacological profiles .

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Physicochemical Impact
This compound Benzyl ~350.84 High lipophilicity; slow hydrolysis in vivo
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1353953-37-3) tert-Butyl 302.80 Increased steric bulk; faster hydrolysis than benzyl esters

Functional Impact : Benzyl esters are more stable under physiological conditions compared to tert-butyl esters, which may influence prodrug design or metabolic pathways .

Research Findings and Implications

  • Stereochemical Optimization : The (S)-configuration may offer advantages in target selectivity, as observed in clinical candidates like lanepitant (LY303870) from .

Biological Activity

The compound [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a carbamate derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate various cellular pathways.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a piperidine ring, a cyclopropyl group, and a carbamate moiety. This unique combination of functional groups contributes to its biological activity. The presence of the chloroacetyl group enhances its electrophilicity, which is crucial for its interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of MDM2, a negative regulator of the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can promote p53 activity, leading to increased apoptosis in cancer cells and potentially enhancing the efficacy of existing chemotherapy agents .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against MDM2 with an IC50 value indicating potent efficacy. For instance, related compounds in the same class have shown IC50 values ranging from nanomolar to low micromolar concentrations, suggesting that this compound may exhibit similar potency .

In Vivo Studies

Preclinical studies have indicated that administration of this compound in animal models leads to a reduction in tumor size and an increase in survival rates. These findings suggest that the compound not only inhibits tumor growth but may also enhance the overall therapeutic outcome when used in combination with other anticancer agents .

Case Studies

  • Case Study on MDM2 Inhibition : A study involving a series of MDM2 inhibitors, including derivatives of this compound, showed that they could effectively induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The study reported that compounds with similar structural features had improved binding affinity to MDM2 compared to non-carbamate derivatives .
  • Combination Therapy : Another case study explored the effects of combining this compound with traditional chemotherapeutics. Results indicated a synergistic effect, leading to enhanced apoptosis and reduced drug resistance in resistant cancer cell lines .

Pharmacokinetics and Toxicology

Pharmacokinetic studies highlight that the compound has favorable absorption characteristics and exhibits moderate metabolic stability. However, further studies are required to fully elucidate its pharmacokinetic profile and potential toxicological effects. The carbamate structure typically confers a degree of stability against hydrolysis, which is beneficial for maintaining therapeutic levels in vivo .

Q & A

Basic: What are the key synthetic challenges in achieving stereochemical purity for this compound, and what methods address them?

The synthesis of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves critical stereochemical control at the piperidine C3 position and the cyclopropane-carbamate junction. Challenges include:

  • Racemization during acylation : The chloro-acetyl group introduces electrophilic reactivity, risking racemization at the chiral center. Low-temperature reactions (e.g., –20°C) and non-polar solvents (e.g., dichloromethane) minimize this .
  • Cyclopropane ring stability : The strained cyclopropane may undergo ring-opening under basic conditions. Use of mild bases (e.g., NaHCO₃) and short reaction times are recommended .
  • Enantiomeric excess (ee) validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is optimal for quantifying ee, as demonstrated for structurally similar piperidine derivatives .

Advanced: How can conflicting NMR and X-ray crystallography data regarding conformational flexibility be resolved?

Discrepancies between solution-state NMR (indicating dynamic equilibria) and solid-state X-ray data (fixed conformations) arise from environmental differences. Methodological approaches include:

  • Variable-temperature NMR : To detect conformational exchange broadening (e.g., coalescence temperatures).
  • DFT calculations : Compare computed energy barriers for piperidine ring puckering with experimental NMR line shapes .
  • Cocrystallization studies : Introduce stabilizing interactions (e.g., hydrogen bonds with co-solvents) to isolate dominant conformers, as seen in related piperidine-carbamate structures .

Basic: Which analytical techniques are essential for structural confirmation and impurity profiling?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₁ClN₂O₃) with <2 ppm error, as applied to analogous piperidine esters .
  • ¹H/¹³C NMR : Key signals include the benzyl ester (δ 7.3–7.4 ppm, aromatic protons) and cyclopropane CH₂ (δ 1.2–1.5 ppm). Overlapping signals may require 2D COSY/HSQC .
  • X-ray crystallography : Resolve absolute stereochemistry, leveraging precedents from piperidine derivatives with similar substituents .

Advanced: What strategies mitigate decomposition during long-term storage?

  • Stability under varying pH : Accelerated degradation studies (e.g., 40°C/75% RH) show benzyl esters hydrolyze rapidly at pH <3. Lyophilization and storage at –20°C in amber vials are advised .
  • Impurity monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track hydrolysis products (e.g., free carboxylic acid) .
  • Oxygen-sensitive groups : The chloro-acetyl moiety is prone to oxidation; argon/vacuum sealing and antioxidants (e.g., BHT) extend shelf life .

Basic: How does the cyclopropane-carbamate moiety influence reactivity in nucleophilic environments?

  • Steric hindrance : The cyclopropane’s rigid geometry shields the carbamate carbonyl, reducing nucleophilic attack rates compared to linear alkyl analogs .
  • Ring strain effects : The cyclopropane’s 60° bond angles increase electrophilicity at the carbamate carbonyl, enhancing reactivity with amines (e.g., in coupling reactions) .

Advanced: What computational tools predict the compound’s bioavailability and target interactions?

  • Molecular docking (AutoDock Vina) : Model interactions with protease targets (e.g., HCV NS3/4A) using piperidine as a scaffold, as validated for related inhibitors .
  • ADMET prediction (SwissADME) : LogP (~2.5) and polar surface area (~75 Ų) suggest moderate blood-brain barrier permeability but high plasma protein binding .
  • Metabolic stability assays : Liver microsome studies (human/rat) identify oxidation hotspots (e.g., chloro-acetyl group) for lead optimization .

Basic: What safety protocols are critical when handling this compound?

  • Chloro-acetyl toxicity : Use fume hoods and nitrile gloves; immediate ethanol rinsing for skin contact .
  • Waste disposal : Segregate halogenated waste for incineration, per guidelines for α-chloroketones .

Advanced: How can regioselectivity be controlled during functionalization of the piperidine ring?

  • Protecting group strategies : Boc protection of the carbamate nitrogen directs electrophiles to the piperidine N1 position, as shown in analogous systems .
  • Lewis acid catalysis : ZnCl₂ promotes chloro-acetyl group retention during C3 alkylation .

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